

Human Exposure to 8:2 MonoPAP: A Technical Overview

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Compound of Interest

Compound Name: 8:2 Fluorotelomer phosphate
monoester

Cat. No.: B1147491

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Introduction

8:2 mono-substituted polyfluoroalkyl phosphate ester (8:2 monoPAP) is a member of the broad class of per- and polyfluoroalkyl substances (PFAS). It is recognized as a precursor to more persistent and well-studied PFAS, such as perfluorooctanoic acid (PFOA). Human exposure to 8:2 monoPAP is of growing concern due to its presence in various consumer products and its potential to biotransform into other toxic PFAS compounds. This technical guide provides a comprehensive overview of the current understanding of human exposure routes to 8:2 monoPAP, including quantitative data, experimental protocols for its detection, and an exploration of its potential biological signaling pathways.

Human Exposure Routes and Quantitative Data

Human exposure to 8:2 monoPAP can occur through various pathways, including the consumption of contaminated food and water, and the use of consumer products containing polyfluoroalkyl phosphate esters. These compounds are used in food contact materials to provide grease and water resistance.

Quantitative Data on 8:2 monoPAP Levels

The following tables summarize the available quantitative data on the concentration of 8:2 monoPAP in human biological samples and relevant exposure sources.

Table 1: Concentration of 8:2 monoPAP in Human Serum

Population/ Study	Matrix	Detection Frequency	Concentration Range	Mean/Median Concentration	Citation
General Population & Office Workers (USA)	Serum	11%	Not Reported	< LOQ	[1]
Primiparous Women (Sweden, 2015-2016)	Serum	Not Detected	Not Applicable	< MDL (0.02- 1.8 ng/g)	

Table 2: Concentration of 8:2 monoPAP in Exposure Sources

Source	Sample Type	Detection Frequency	Concentration Range	Mean/Median Concentration	Citation
Fast Food Packaging (France)	Packaging Material	68-89% (for all PAPs)	<0.001–2.7 ng/g	Not Reported	[2]
Microwave Popcorn Bags (Indonesia & USA)	Packaging Material	Detected	Not Quantified for 8:2 monoPAP specifically	Not Reported	[3]
Drinking Water (China)	Water	Detected in 1 of 3 cities	3.6 ng/L	Not Reported	[4]

Experimental Protocols

The accurate quantification of 8:2 monoPAP in human matrices is critical for assessing exposure. The most common analytical technique employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS) following solid-phase extraction (SPE) for sample cleanup and concentration.

Detailed Methodology for 8:2 monoPAP Analysis in Human Serum

This protocol is a synthesized methodology based on common practices described in the scientific literature.

1. Sample Preparation and Protein Precipitation:

- To 500 µL of human serum in a polypropylene tube, add 200 µL of formic acid and 2.5 mL of acetonitrile.[\[5\]](#)
- Vortex the mixture to precipitate proteins.

- Centrifuge the sample to pellet the precipitated proteins.
- Collect the supernatant for solid-phase extraction.

2. Solid-Phase Extraction (SPE):

- Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with 4 mL of 0.1% NH₄OH in methanol, followed by 4 mL of methanol, and finally 4 mL of Milli-Q water.
- Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 4 mL of Milli-Q water, followed by 4 mL of 25 mmol/L ammonium acetate buffer (pH 4), and then 4 mL of 20% methanol in water to remove interferences.
- Elution: Elute the 8:2 monoPAP from the cartridge using 4 mL of 0.5% ammonium hydroxide in methanol.

3. LC-MS/MS Analysis:

- Chromatographic Separation:
 - Column: Waters ACQUITY UPLC BEH C8 column (1.7 μ m; 2.1 mm \times 100 mm).
 - Mobile Phase A: 0.1% Ammonium hydroxide in ultrapure water.
 - Mobile Phase B: Methanol.
 - Gradient: A linear gradient is typically used, starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over the course of the run to elute the analyte.
 - Flow Rate: 0.2 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometry Detection:

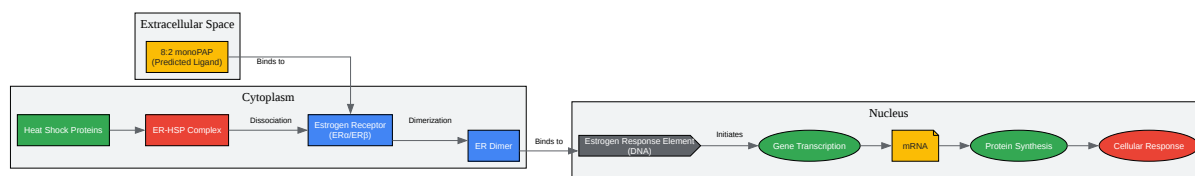
- Ionization Mode: Electrospray ionization (ESI) in negative mode.
- Precursor Ion (m/z): 543.
- Product Ions (m/z): Common product ions for confirmation and quantification include those resulting from the fragmentation of the phosphate group and the fluorinated alkyl chain. Specific transitions should be optimized based on the instrument used.
- Cone Voltage and Collision Energy: These parameters need to be optimized for the specific instrument to achieve maximum sensitivity for the 8:2 monoPAP transitions.

Potential Signaling Pathways

In silico studies predict that 8:2 monoPAP may interact with nuclear receptors, suggesting a potential for endocrine disruption. The primary pathways of concern are the Estrogen Receptor (ER) and Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways. It is important to note that the following diagrams represent the general pathways and the predicted interaction of 8:2 monoPAP, which requires further experimental validation.

Estrogen Receptor (ER) Signaling Pathway

8:2 monoPAP is predicted to bind to both estrogen receptor alpha (ER α) and beta (ER β), potentially acting as an agonist and initiating downstream signaling cascades that regulate gene expression.^{[2][6]}

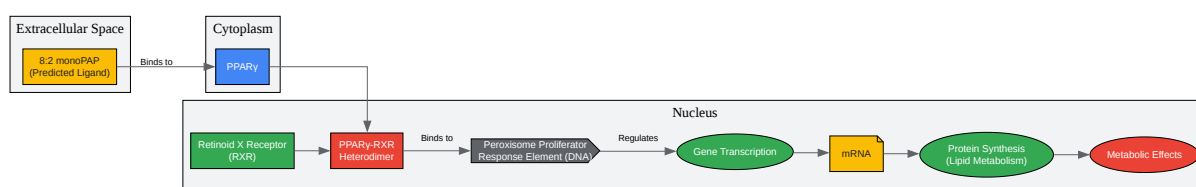


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Predicted interaction of 8:2 monoPAP with the Estrogen Receptor signaling pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

In silico models also suggest that 8:2 monoPAP can act as a potential ligand for PPAR γ .^[6] Activation of PPARs leads to the regulation of genes involved in lipid metabolism and other metabolic processes.



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Predicted interaction of 8:2 monoPAP with the PPAR γ signaling pathway.

Conclusion

8:2 monoPAP is an important precursor to persistent PFAS and a direct source of human exposure. While data on its presence in human tissues is still emerging, its detection in food contact materials and human serum highlights the need for continued research and monitoring. The provided experimental protocol for serum analysis offers a foundation for laboratories to develop and validate methods for quantifying this compound. Furthermore, the predicted interactions with key nuclear receptor signaling pathways underscore the potential for 8:2 monoPAP to exert biological effects, warranting further investigation into its toxicological profile. This technical guide serves as a resource for the scientific community to advance our understanding of the human health implications of 8:2 monoPAP exposure.

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